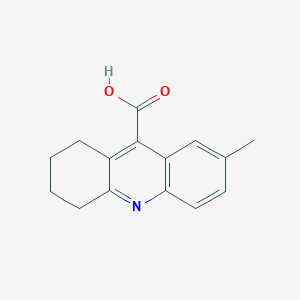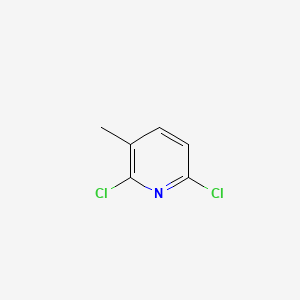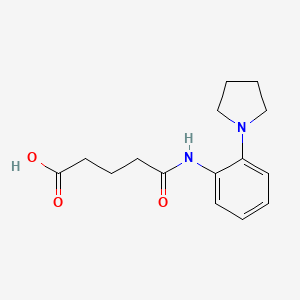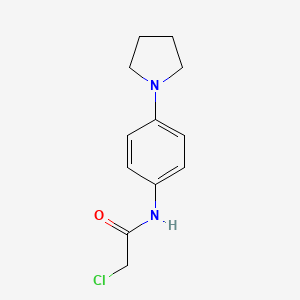
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvent Developments for Carboxylic Acid Extraction
Research on carboxylic acid removal from aqueous streams has led to the development of novel solvents, such as ionic liquids, and improvements in traditional solvent systems. These advancements aim at enhancing the economic feasibility of extraction processes, especially when acid concentrations drop, affecting traditional processes based on trioctylamine (TOA) or Alamine 336. Strategies for solvent regeneration that do not further dilute already diluted streams before the liquid-liquid extraction (LLX) process are also discussed (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have been identified as microbial inhibitors in the production of bio-renewable chemicals using engineered microbes. The potency of these acids as inhibitors is evident from their use as food preservatives. Understanding their impact on microbes, such as Escherichia coli and Saccharomyces cerevisiae, can aid in engineering more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Synthesis and Biological Activity of Acyl Derivatives
The synthesis of substituted acyl thioureas and acyl thiosemicarbazides has shown these compounds to possess versatile biological activities, including antimicrobial, antitumor, and antiviral properties. This underscores their potential for further modification in search of novel drugs (Kholodniak & Kovalenko, 2022).
Metabolic Activation of Carboxylic Acids
Metabolic activation of carboxylic acids, leading to the formation of acyl-glucuronides and acyl-CoA thioesters, can play a role in adverse reactions and toxicity associated with carboxylic acid drugs. These metabolites must be considered chemically reactive, and understanding their metabolic activation could guide further studies on the consequences of these chemically reactive metabolites (Skonberg et al., 2008).
Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, a compound accumulated by halophilic and halotolerant microorganisms, stabilizes biomolecules and cells, and its biosynthesis in halotolerant methanotrophs has been explored. Understanding the genetic and enzymatic aspects of ectoine biosynthesis can aid in the metabolic engineering of its producers for scientific, cosmetic, and medicinal applications (Reshetnikov et al., 2011).
Anticancer Agents Development
The development of anticancer agents has seen the exploration of cinnamic acid derivatives, owing to their traditional medicinal use and recent attention towards their antitumor efficacy. These derivatives have been evaluated for their anticancer potential, demonstrating the importance of continued research in this area (De, Baltas, & Bedos-Belval, 2011).
Mechanism of Action
Target of Action
It is related to9-Acridinecarboxylic acid , which has been used to synthesize a DNA intercalator . DNA intercalators are agents that can insert themselves between the bases in DNA, disrupting the DNA structure and interfering with its normal function.
Mode of Action
If it acts similarly to 9-acridinecarboxylic acid, it may interact with dna byintercalation . This process involves the compound inserting itself between the DNA bases, which can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
Dna intercalators can affect various pathways related toDNA replication and transcription . By disrupting the DNA structure, these processes can be inhibited, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Dna intercalators can lead tocell cycle arrest and apoptosis due to their disruptive effects on DNA structure and function.
Biochemical Analysis
Biochemical Properties
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby influencing neurotransmission. The interaction between this compound and acetylcholinesterase is characterized by the inhibition of the enzyme’s activity, which can lead to increased levels of acetylcholine and enhanced cholinergic signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the compound’s ability to fit into the enzyme’s active site, thereby preventing the breakdown of acetylcholine . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, but it can undergo degradation over prolonged periods, particularly in the presence of light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound in these compartments can affect its function, including its ability to modulate gene expression and cellular metabolism .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJPSWHTFQIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)
![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)
![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)



![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)


![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)


